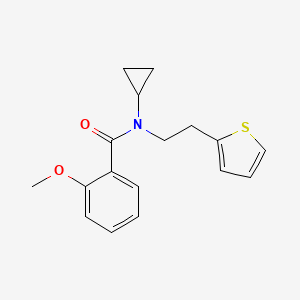

N-cyclopropyl-2-methoxy-N-(2-(thiophen-2-yl)ethyl)benzamide

Description

N-cyclopropyl-2-methoxy-N-(2-(thiophen-2-yl)ethyl)benzamide is a benzamide derivative featuring a cyclopropylamine moiety, a methoxy substituent on the benzamide ring, and a thiophen-2-yl ethyl group. The methoxy group may enhance lipophilicity, while the cyclopropyl ring could impose conformational rigidity, influencing receptor binding or metabolic stability .

Properties

IUPAC Name |

N-cyclopropyl-2-methoxy-N-(2-thiophen-2-ylethyl)benzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H19NO2S/c1-20-16-7-3-2-6-15(16)17(19)18(13-8-9-13)11-10-14-5-4-12-21-14/h2-7,12-13H,8-11H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BOQQMMOOFNNOCX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC=C1C(=O)N(CCC2=CC=CS2)C3CC3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H19NO2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

301.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-cyclopropyl-2-methoxy-N-(2-(thiophen-2-yl)ethyl)benzamide typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:

Formation of the Benzamide Core: The benzamide core can be synthesized by reacting 2-methoxybenzoic acid with thionyl chloride to form the corresponding acid chloride, followed by reaction with cyclopropylamine.

Introduction of the Thiophene Ring: The thiophene ring can be introduced via a Suzuki-Miyaura coupling reaction. This involves the reaction of a thiophene boronic acid derivative with a halogenated benzamide intermediate in the presence of a palladium catalyst.

Final Assembly: The final step involves the coupling of the thiophene-substituted benzamide with an appropriate ethylating agent under basic conditions to yield the target compound.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of continuous flow reactors, high-throughput screening of catalysts, and advanced purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

N-cyclopropyl-2-methoxy-N-(2-(thiophen-2-yl)ethyl)benzamide can undergo various chemical reactions, including:

Oxidation: The methoxy group can be oxidized to form a corresponding aldehyde or carboxylic acid.

Reduction: The benzamide core can be reduced to form the corresponding amine.

Substitution: The thiophene ring can undergo electrophilic substitution reactions, such as halogenation or nitration.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a palladium catalyst can be used.

Substitution: Electrophilic substitution reactions can be carried out using reagents like bromine (Br2) or nitric acid (HNO3) under acidic conditions.

Major Products

Oxidation: Oxidation of the methoxy group can yield 2-methoxybenzoic acid or 2-methoxybenzaldehyde.

Reduction: Reduction of the benzamide core can yield N-cyclopropyl-2-methoxy-N-(2-(thiophen-2-yl)ethyl)aniline.

Substitution: Electrophilic substitution on the thiophene ring can yield halogenated or nitrated derivatives.

Scientific Research Applications

N-cyclopropyl-2-methoxy-N-(2-(thiophen-2-yl)ethyl)benzamide has a wide range of applications in scientific research:

Chemistry: It is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and infectious diseases.

Industry: It is used in the development of advanced materials, such as organic semiconductors and light-emitting diodes (OLEDs).

Mechanism of Action

The mechanism of action of N-cyclopropyl-2-methoxy-N-(2-(thiophen-2-yl)ethyl)benzamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit the activity of certain enzymes involved in inflammatory pathways, leading to reduced inflammation. The exact molecular targets and pathways involved are still under investigation.

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Effects on Physicochemical Properties

Thiophen-2-yl Ethyl Group

The thiophen-2-yl ethyl moiety is shared with several analogs (e.g., compounds 13, 14 in and d–f in ). This group facilitates π-π stacking interactions, which are critical for binding to aromatic residues in biological targets.

Methoxy vs. Hydroxy Groups

Compared to 2-hydroxy-N-(4-methylphenyl)benzamide (), the methoxy group in the target compound reduces hydrogen-bonding capacity, which may decrease solubility in polar solvents but improve membrane permeability. The hydroxy group in ’s compound enables stronger intermolecular hydrogen bonds, as evidenced by its role in crystal packing .

Cyclopropylamine vs. Aliphatic Amines

The cyclopropylamine substituent introduces rigidity, which may restrict rotational freedom compared to flexible alkyl chains in 13 (bromopropyl) or 14 (ethyl(methyl)aminopropyl). This rigidity could enhance selectivity for specific biological targets by reducing entropic penalties upon binding .

Crystallographic and Structural Characterization

Crystallography tools (e.g., SHELX, ORTEP, WinGX) mentioned in , and 6 are critical for elucidating molecular conformations. For instance:

- : X-ray analysis confirmed the planar benzamide core and hydrogen-bonding patterns .

- : 2-hydroxy-N-(4-methylphenyl)benzamide’s crystal structure revealed intermolecular O–H⋯O hydrogen bonds, absent in methoxy-substituted analogs .

The target compound’s structure would likely exhibit distinct packing due to the methoxy group’s steric and electronic effects.

Data Tables

Table 1: Substituent Comparison

Biological Activity

N-cyclopropyl-2-methoxy-N-(2-(thiophen-2-yl)ethyl)benzamide is a synthetic organic compound characterized by a complex structure that includes a benzamide core, a cyclopropyl group, a methoxy group, and a thiophene ring. This compound has garnered interest in the scientific community due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology.

- Molecular Formula : C17H19NO2S

- Molecular Weight : 301.4 g/mol

- CAS Number : 1396793-20-6

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets within biological pathways. Preliminary studies suggest that the compound may modulate the activity of certain enzymes and receptors involved in inflammatory processes, potentially leading to reduced inflammation and other therapeutic effects .

Antimicrobial Properties

Research indicates that this compound exhibits antimicrobial activity. In vitro studies have demonstrated its effectiveness against various bacterial strains, suggesting its potential as an antimicrobial agent. The exact mechanism of action is still under investigation, but it is believed to involve disruption of bacterial cell wall synthesis or inhibition of key metabolic pathways.

Anti-inflammatory Effects

The compound's anti-inflammatory properties have been explored through various assays. It appears to inhibit the activity of pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX), which are crucial in the inflammatory response. This inhibition can lead to decreased production of inflammatory mediators, thus providing therapeutic benefits in conditions characterized by chronic inflammation .

Potential Anticancer Activity

Emerging studies suggest that this compound may possess anticancer properties. Preliminary data indicate that it can induce apoptosis in cancer cell lines, potentially through the activation of intrinsic apoptotic pathways. Further research is required to elucidate its efficacy and mechanism in various cancer types .

Table 1: Summary of Biological Activities

Case Study: Antimicrobial Efficacy

In one study, this compound was tested against Staphylococcus aureus and Escherichia coli. The compound demonstrated significant inhibition zones in agar diffusion assays, indicating potent antimicrobial properties. Further investigations into its mechanism revealed that it interferes with cell wall synthesis, making it a promising candidate for further development as an antibacterial agent .

Case Study: Anti-inflammatory Mechanism

A recent investigation into the anti-inflammatory effects of this compound involved administering it to animal models with induced inflammation. Results showed a marked reduction in swelling and pain compared to control groups. Biochemical assays indicated decreased levels of inflammatory markers such as TNF-alpha and IL-6, supporting its potential use in treating inflammatory diseases .

Q & A

Q. Methodological Considerations :

- Coupling agents : Carbodiimides (e.g., EDC, DCC) are used to form amide bonds between intermediates .

- Solvent selection : Dichloromethane (DCM) or ethanol optimizes reaction efficiency and purity .

- Purification : Column chromatography or recrystallization ensures high yields (>70%) .

Q. Table 1: Representative Synthetic Steps

| Step | Reagents/Conditions | Purpose | Yield (%) |

|---|---|---|---|

| 1 | SOCl₂, DCM, reflux | Benzoyl chloride formation | 85–90 |

| 2 | EDC, DMAP, DCM | Amide coupling | 75–80 |

| 3 | Cyclopropane precursor, Cu catalyst | Cyclopropane introduction | 60–65 |

How is the structural characterization of this compound validated in academic research?

Basic Research Question

Advanced spectroscopic and chromatographic techniques are employed:

- NMR Spectroscopy : ¹H/¹³C NMR confirms substitution patterns (e.g., methoxy, cyclopropyl, thiophene groups). Key signals:

- Thiophene protons: δ 6.8–7.2 ppm (multiplet).

- Cyclopropyl protons: δ 0.8–1.2 ppm (quartet) .

- HPLC : Purity assessment (>95%) using C18 columns and acetonitrile/water gradients .

- Mass Spectrometry : High-resolution MS (HRMS) validates molecular ion peaks (e.g., [M+H]⁺) .

Q. Methodological Tips :

- Use deuterated solvents (CDCl₃) for NMR to avoid signal interference.

- Optimize HPLC gradients to resolve polar byproducts .

What in vitro biological screening approaches are used to evaluate its bioactivity?

Basic Research Question

Initial screens focus on antimicrobial, anticancer, or enzyme inhibition assays:

Q. Key Parameters :

- IC₅₀ values for enzyme inhibition.

- Dose-response curves (1–100 μM) for cytotoxicity .

How can reaction conditions be optimized to improve synthetic yield?

Advanced Research Question

Variables include solvent polarity, temperature, and catalyst loading:

- Solvent Optimization : Ethanol improves cyclopropane ring stability vs. DCM for amide coupling .

- Catalyst Screening : Cu(I) catalysts (e.g., CuBr) enhance cyclopropanation efficiency by 15–20% .

- Temperature Control : Lower temperatures (0–5°C) reduce side reactions during amine coupling .

Q. Table 2: Yield Optimization Case Study

| Variable | Baseline | Optimized | Yield Improvement |

|---|---|---|---|

| Solvent | DCM | Ethanol | +12% |

| Catalyst | None | CuBr | +18% |

| Temp. | RT | 0°C | +8% |

What structure-activity relationships (SAR) govern its biological activity?

Advanced Research Question

Key substituent effects include:

Q. Table 3: SAR of Analogues

| Substituent Modification | Bioactivity Change (vs. Parent) |

|---|---|

| Thiophene → Furan | 50% ↓ in kinase inhibition |

| Cyclopropyl → Methyl | 30% ↓ in metabolic stability |

| Methoxy → Hydroxy | 20% ↓ in solubility |

What mechanistic insights explain its interaction with biological targets?

Advanced Research Question

Hypotheses based on molecular docking and enzymatic assays:

Q. Methodological Tools :

- Molecular Dynamics Simulations : Predict binding free energy (ΔG) and residence time .

- Isothermal Titration Calorimetry (ITC) : Quantifies binding affinity (Kd) .

How can contradictory data in pharmacological studies be resolved?

Advanced Research Question

Discrepancies in IC₅₀ or toxicity profiles may arise from:

Q. Resolution Strategies :

- Standardize assay protocols (e.g., CLSI guidelines for antimicrobial tests).

- Include control compounds (e.g., doxorubicin for cytotoxicity) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.